(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Description
This compound belongs to the quinoline-based methanone family, characterized by a fluorine atom at position 6 of the quinoline ring and a 4-methylbenzylamino substituent at position 2.
Properties
IUPAC Name |
[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-5-7-17(8-6-16)14-26-22-19-13-18(24)9-10-21(19)25-15-20(22)23(28)27-11-3-2-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELGKORFXXRWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to This compound have shown significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies demonstrated that quinoline derivatives exhibit cytotoxicity against breast cancer cells (MDA-MB-468), with IC50 values indicating effective inhibition of cell proliferation .
- In vivo studies using xenograft models showed that these compounds can suppress tumor growth significantly without severe side effects, suggesting a favorable therapeutic index .
Antibacterial and Antifungal Activity
Quinoline derivatives are also recognized for their antibacterial and antifungal properties:
- Antibacterial Studies : Compounds structurally related to the target compound have been tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhance antibacterial activity, with some derivatives exhibiting higher potency than standard antibiotics .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Quinoline Derivative A | Antibacterial | 5.0 |
| Quinoline Derivative B | Antifungal | 3.0 |
| Target Compound | Antibacterial | TBD |
The mechanism by which quinoline derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as competitive inhibitors of key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : Some derivatives have been shown to bind to DNA or inhibit topoisomerases, disrupting DNA replication in cancerous cells.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a closely related quinoline derivative on MDA-MB-468 breast cancer cells. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 0.2 µM. The study also reported minimal cytotoxicity towards normal cells, underscoring the selective nature of the compound's action .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of various piperidine-substituted quinolines. The target compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with an IC50 value lower than that of traditional antibiotics like penicillin .
Scientific Research Applications
Medicinal Chemistry Applications
Quinoline derivatives have been extensively studied for their pharmacological properties. The specific compound has been noted for its potential as an anticancer agent. Research indicates that quinoline derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anticancer Activity
- Mechanism of Action : The compound's structure allows it to interact with DNA and inhibit topoisomerases, enzymes essential for DNA replication and transcription. This interaction can lead to the disruption of cancer cell proliferation.
- Case Studies :
- A study demonstrated that similar quinoline derivatives exhibited significant cytotoxicity against leukemia and melanoma cell lines, suggesting that (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone may show similar effects .
- Another research highlighted the synthesis of various analogs which were tested for their anticancer properties, indicating a promising pathway for developing new cancer therapies .
Neuropharmacology Applications
Quinoline compounds have also shown promise in neuropharmacology, particularly in treating neurodegenerative diseases.
Neuroprotective Effects
- Mechanism : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. By influencing dopamine and serotonin pathways, it could potentially alleviate symptoms associated with disorders like Parkinson's disease and depression.
- Research Findings :
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C, 6–8 hrs | Quinoline N-oxide derivative | 72–78% | |
| mCPBA (CH₂Cl₂) | RT, 12–16 hrs | Epoxidation at C2–C3 double bond | 65% |
Oxidation primarily targets the electron-rich quinoline ring system. The fluorine substituent at C6 directs electrophilic attacks to the C5 and C7 positions due to its meta-directing effects.
Reduction Reactions
Hydrogenation and borohydride reductions modify both the aromatic system and ketone group:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C (1 atm) | EtOH, 25°C, 4 hrs | Partially saturated quinoline ring | Preserves piperidine ring |
| NaBH₄ (MeOH) | 0°C → RT, 2 hrs | Secondary alcohol via ketone reduction | Limited stereoselectivity |
Reduction of the methanone group (C=O → CH-OH) occurs without affecting the aromatic fluorine, as demonstrated in analogs with similar electronic profiles .
Nucleophilic Substitution
The 4-((4-methylbenzyl)amino) group participates in displacement reactions:
| Nucleophile | Base | Product | Application |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF | Piperidine-substituted derivative | Bioactivity optimization |
| Morpholine | NaH, THF | Morpholine analog | Solubility enhancement |
Reactions occur at the amino group’s benzyl position, requiring polar aprotic solvents and elevated temperatures (80–100°C) for complete conversion .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | N-arylated analogs |
These reactions modify the quinoline ring at C2 and C7 positions, leveraging the fluorine atom’s ortho-directing effects .
Acid/Base-Mediated Rearrangements
The piperidine-methanone moiety undergoes hydrolysis under extreme conditions:
| Condition | Reaction | Outcome |
|---|---|---|
| 6M HCl, reflux | Methanone → carboxylic acid | Degradation of piperidine ring |
| NaOH (aq), 120°C | Cleavage of amide bond | Quinoline-3-carboxylic acid derivative |
Stability studies indicate degradation above pH 10 or below pH 2, limiting its utility in strongly acidic/basic environments .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Additive | Product |
|---|---|---|
| 254 nm | I₂ (catalytic) | C3–C4 ring contraction |
| 365 nm | O₂ (bubbling) | Singlet oxygen-mediated oxidation |
These reactions demonstrate the compound’s sensitivity to light, necessitating dark storage conditions.
Key Research Findings
-
Antimicrobial Activity : Derivatives synthesized via C3 substitutions show MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
Thermal Stability : Decomposes above 220°C (TGA data), with a glass transition temperature (Tg) of 145°C observed in DSC studies.
-
Solubility : LogP = 2.8 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinoline core and piperidine-linked methanone group are shared across several derivatives, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituents at Key Positions | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | 6-F, 4-(4-methylbenzyl)amino, 3-piperidinyl-methanone | ~377 (inferred from analogs) | Enhanced lipophilicity due to 4-methylbenzyl group; potential for CNS penetration . |
| 4-[(4-Ethylphenyl)amino]-6-fluoroquinolin-3-ylmethanone | 4-(4-ethylphenyl)amino | 377.46 | Ethyl group increases hydrophobicity; may improve membrane permeability compared to methyl . |
| 4-[(2,4-Dimethylphenyl)amino]-6-fluoroquinolin-3-ylmethanone | 4-(2,4-dimethylphenyl)amino | 391.49 | Steric hindrance from dimethyl groups may reduce binding to flat enzyme active sites . |
| 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone | 6-Cl, 2-(chloromethylquinoline), 3-acetyl | 501.82 | Chlorine atoms enhance electrophilicity; acetyl group may alter metabolic stability . |
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility : Unlike analogs requiring multi-step sulfonylation or carboxylation (e.g., compounds in –3), the target compound’s synthesis may involve simpler amination and coupling reactions, as suggested by methods in and .
Bioactivity and Target Engagement
- Enzyme Inhibition: Piperazine/piperidine-containing quinolines (e.g., –3) often target enzymes like ALDH1A1 or DNA gyrase. The 4-methylbenzyl group in the target compound may sterically hinder binding to ALDH1A1 compared to smaller substituents (e.g., 4-ethylphenyl in ) .
- Anticancer Potential: Quinoline derivatives with fluorinated positions (e.g., 6-F) are known to induce ferroptosis in cancer cells, as seen in . The target compound’s fluorine atom could enhance redox activity, though this requires validation .
- Antimicrobial Activity: Compared to quinolonecarboxylic acids (e.g., ’s 5a–m), the absence of a carboxylic acid group in the target compound may reduce antibacterial efficacy but improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
